molecular formula C22H23FN2O2 B187906 3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione CAS No. 5541-72-0

3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione

Cat. No. B187906
CAS RN: 5541-72-0
M. Wt: 366.4 g/mol
InChI Key: OPEXISPVVKMWBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione, also known as BFPP, is a chemical compound that has gained significant attention in scientific research due to its potential pharmacological properties.

Mechanism Of Action

3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione's mechanism of action is not fully understood, but it is believed to act as a dopamine receptor agonist, particularly at the D2 receptor subtype. This property may contribute to its potential therapeutic effects in neurological disorders.

Biochemical And Physiological Effects

3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione has been shown to have a range of biochemical and physiological effects, particularly in the brain. Studies have reported that 3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione can increase dopamine release and turnover, modulate dopamine receptor expression, and alter neural activity in key brain regions.

Advantages And Limitations For Lab Experiments

3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione's high affinity for dopamine receptors and potential therapeutic effects make it a valuable compound for research. However, its limited solubility in water and potential toxicity at high doses may limit its use in certain experiments. Additionally, further research is needed to fully understand its mechanism of action and potential side effects.

Future Directions

There are several potential future directions for 3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione research. These include further studies on its mechanism of action, potential therapeutic applications in neurological disorders, and the development of more potent and selective derivatives. Additionally, research on the potential side effects and toxicity of 3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione is needed to fully understand its safety profile. Overall, 3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione is a promising compound with significant potential for scientific research and therapeutic development.

Synthesis Methods

The synthesis of 3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione involves a multistep process that includes the reaction of 4-fluorophenylacetic acid with benzylpiperidine and subsequent cyclization with succinic anhydride. The final product is obtained through purification and crystallization. The synthesis method has been reported to yield high purity and good yields, making it a reliable method for 3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione production.

Scientific Research Applications

3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione has been extensively studied for its potential pharmacological properties, particularly as a potential treatment for neurological disorders such as Parkinson's disease and schizophrenia. Studies have shown that 3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione has a high affinity for dopamine receptors and can modulate dopamine release in the brain. This property makes 3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione a promising candidate for the treatment of dopamine-related disorders.

properties

CAS RN

5541-72-0

Product Name

3-(4-Benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione

Molecular Formula

C22H23FN2O2

Molecular Weight

366.4 g/mol

IUPAC Name

3-(4-benzylpiperidin-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C22H23FN2O2/c23-18-6-8-19(9-7-18)25-21(26)15-20(22(25)27)24-12-10-17(11-13-24)14-16-4-2-1-3-5-16/h1-9,17,20H,10-15H2

InChI Key

OPEXISPVVKMWBP-UHFFFAOYSA-N

SMILES

C1CN(CCC1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C3CC(=O)N(C3=O)C4=CC=C(C=C4)F

Origin of Product

United States

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